3,4-二氟-5-羟基苯硼酸

描述

3,4-Difluoro-5-hydroxyphenylboronic acid is a chemical compound with the molecular formula C6H5BF2O3 . It is a solid substance .

Molecular Structure Analysis

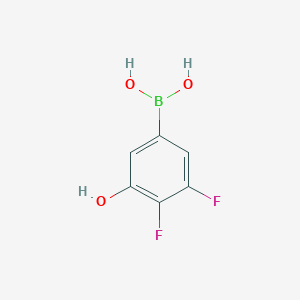

The molecular structure of 3,4-Difluoro-5-hydroxyphenylboronic acid consists of a phenyl ring with two fluorine atoms at the 3rd and 4th positions and a hydroxy group at the 5th position. The phenyl ring is also bonded to a boronic acid group .Chemical Reactions Analysis

3,4-Difluoro-5-hydroxyphenylboronic acid can be used as a reactant in various chemical reactions. For instance, it can be used in the Suzuki cross-coupling reaction with aryl and heteroaryl halides . It can also be used in the preparation of fluorinated biaryl derivatives .Physical and Chemical Properties Analysis

3,4-Difluoro-5-hydroxyphenylboronic acid is a solid substance . Its molecular weight is 173.91 .科学研究应用

1. 分子结构分析

3,4-二氟-5-羟基苯硼酸已被研究,优化了其分子结构、振动频率和电子密度云,使用了ab initio Hatree–Fock(HF)和密度泛函理论等方法。这种化合物,特别是其顆-反形式,与实验数据表现出良好的一致性,为其分子结构和行为提供了宝贵的见解(Sert, Ucun, & Böyükata, 2013)。

2. 液晶研究

在液晶研究领域,3,4-二氟-5-羟基苯硼酸的衍生物已被用于合成三苯基和联苯系统。这些化合物,特别是那些带有2,3-二氟取代基的化合物,已被发现是适用于铁电系统和电控双折射(ECB)装置的低熔点液晶(Gray, Hird, Lacey, & Toyne, 1989)。

3. 生化传感和分析

该化合物在生化传感方面具有应用,研究涉及其衍生物。一项研究讨论了苯硼酸酯的合成,用于对葡萄糖和乳酸等条件敏感的响应性药物传递载体(Vrbata & Uchman, 2018)。另一项研究涉及开发一种硼酸功能化的磁性滑石,用于核苷酸的选择性富集(Cheng, Li, Ma, Liu, & Zhang, 2015)。

4. 制药研究

在制药研究中,已合成了该化合物的衍生物,用于潜在的治疗应用。研究已检验了其在使用手性α,α-二氟-β-氨基酸合成伪肽中的作用,例如在Ugi反应中(Gouge, Jubault, & Quirion, 2004)。

5. 催化和合成

这种化合物也已用于催化,一项关于3,5-双(全氟癸基)苯硼酸的研究证明了它作为直接酰胺缩合反应的“绿色”催化剂的作用(Ishihara, Kondo, & Yamamoto, 2001)。

作用机制

Target of Action

3,4-Difluoro-5-hydroxyphenylboronic acid is primarily used as a reactant in various chemical reactions . Its primary targets are the reactants it interacts with in these reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 3,4-Difluoro-5-hydroxyphenylboronic acid interacts with aryl and heteroaryl halides in the presence of a palladium catalyst . The boronic acid donates its organoboron group to the palladium, which then forms a new carbon-carbon bond with the halide .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 3,4-Difluoro-5-hydroxyphenylboronic acid . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .

Result of Action

The result of the action of 3,4-Difluoro-5-hydroxyphenylboronic acid is the formation of new organic compounds through the creation of carbon-carbon bonds . For example, it can be used to synthesize fluorinated biaryl derivatives .

Action Environment

The action of 3,4-Difluoro-5-hydroxyphenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a palladium catalyst and is typically performed under mild conditions . The compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

生化分析

Biochemical Properties

3,4-Difluoro-5-hydroxyphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the study of enzyme mechanisms and protein interactions. The compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds that can inhibit or modulate enzyme activity . Additionally, 3,4-Difluoro-5-hydroxyphenylboronic acid can bind to specific proteins, altering their conformation and function, which is useful in studying protein-protein interactions and signal transduction pathways.

Cellular Effects

In cellular systems, 3,4-Difluoro-5-hydroxyphenylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . The compound’s ability to form covalent bonds with cellular proteins can also impact cell function, including cell growth, differentiation, and apoptosis. Studies have demonstrated that 3,4-Difluoro-5-hydroxyphenylboronic acid can induce changes in the expression of genes involved in cell cycle regulation and stress response.

Molecular Mechanism

The molecular mechanism of action of 3,4-Difluoro-5-hydroxyphenylboronic acid involves its ability to form reversible covalent bonds with biomolecules. This interaction can inhibit or activate enzymes by modifying their active sites or altering their conformation . For example, the compound can inhibit proteases by binding to their catalytic residues, preventing substrate cleavage. Similarly, it can modulate kinase activity by interacting with the ATP-binding site or other regulatory regions. These interactions can lead to changes in downstream signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Difluoro-5-hydroxyphenylboronic acid can change over time due to its stability and degradation properties. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that 3,4-Difluoro-5-hydroxyphenylboronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of 3,4-Difluoro-5-hydroxyphenylboronic acid in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. Studies have identified threshold doses at which the compound transitions from being a modulator of cellular function to a toxic agent, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

3,4-Difluoro-5-hydroxyphenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by liver enzymes, leading to the formation of reactive intermediates that can further interact with cellular proteins and nucleic acids. These interactions can alter metabolic pathways, affecting the synthesis and degradation of key metabolites.

Transport and Distribution

Within cells and tissues, 3,4-Difluoro-5-hydroxyphenylboronic acid is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it can exert its biochemical effects. The transport and distribution of 3,4-Difluoro-5-hydroxyphenylboronic acid are influenced by its chemical properties, including its solubility and ability to form covalent bonds with cellular components.

Subcellular Localization

The subcellular localization of 3,4-Difluoro-5-hydroxyphenylboronic acid is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, or Golgi apparatus, through targeting signals or post-translational modifications . These localizations can affect the compound’s ability to interact with specific enzymes and proteins, influencing its biochemical and cellular effects.

属性

IUPAC Name |

(3,4-difluoro-5-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOVFNUAYVHDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)F)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

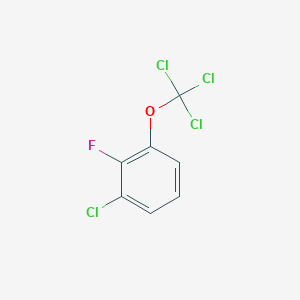

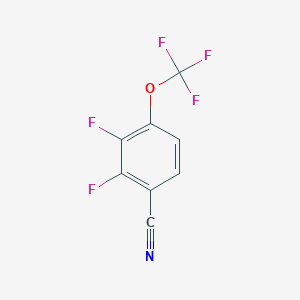

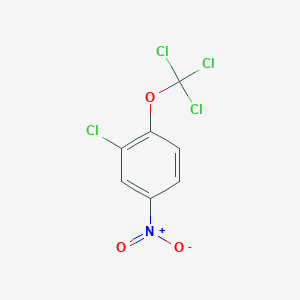

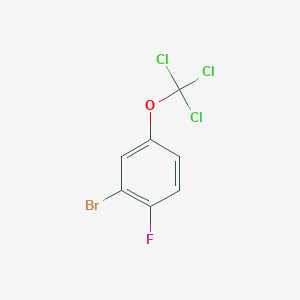

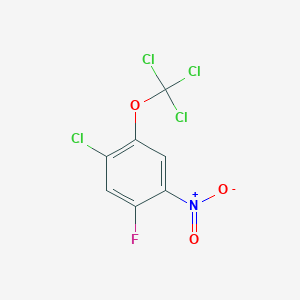

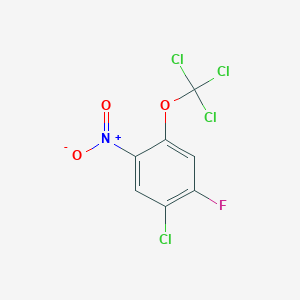

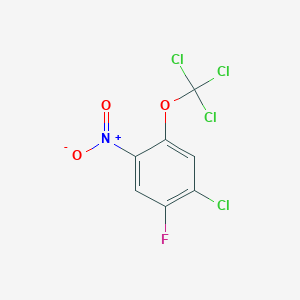

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Dichloro-2-[chloro(difluoro)-methoxy]-5-fluoro-benzene](/img/structure/B1404574.png)

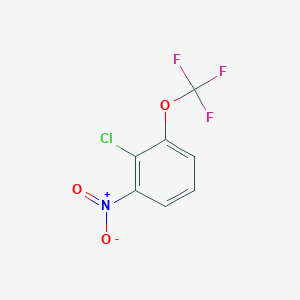

![1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene](/img/structure/B1404581.png)

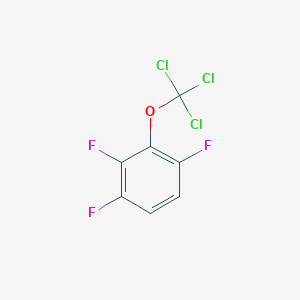

![5-[Chloro(difluoro)methoxy]-1,2,3-trifluoro-benzene](/img/structure/B1404589.png)

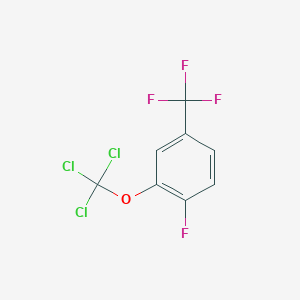

![4-[Chloro(difluoro)methoxy]-2-nitro-1-(trifluoromethyl)benzene](/img/structure/B1404594.png)